H-Asn-Arg-Gln-Ile-Ile-OH
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Overview
Description
The compound H-Asn-Arg-Gln-Ile-Ile-OH is a peptide composed of the amino acids asparagine, arginine, glutamine, isoleucine, and isoleucine. Peptides are biologically active molecules formed by linking amino acids through peptide bonds. They play crucial roles in various biological functions, including regulation of blood pressure, metabolism, and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Arg-Gln-Ile-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds in peptides containing cysteine residues .
Scientific Research Applications
Peptides like H-Asn-Arg-Gln-Ile-Ile-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide chemistry.
Biology: Play roles in cell signaling, enzyme inhibition, and as substrates for proteases.
Medicine: Potential therapeutic agents for diseases such as cancer, cardiovascular diseases, and metabolic disorders.
Industry: Used in the development of peptide-based drugs and as components in biochemical assays
Mechanism of Action
The mechanism of action of peptides like H-Asn-Arg-Gln-Ile-Ile-OH involves their interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition, receptor activation, or ion channel modulation .
Comparison with Similar Compounds
Similar Compounds
Gln-His-Asn-Pro-Arg: A natural blocker of neprilysin with analgesic and anti-inflammatory effects.
H-Gly-Pro-Arg-Pro-OH: An inhibitor of fibrinogen aggregation and fibrin polymerization.
Properties
CAS No. |
236733-25-8 |
---|---|
Molecular Formula |
C27H50N10O8 |
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H50N10O8/c1-5-13(3)20(25(43)37-21(26(44)45)14(4)6-2)36-24(42)17(9-10-18(29)38)35-23(41)16(8-7-11-33-27(31)32)34-22(40)15(28)12-19(30)39/h13-17,20-21H,5-12,28H2,1-4H3,(H2,29,38)(H2,30,39)(H,34,40)(H,35,41)(H,36,42)(H,37,43)(H,44,45)(H4,31,32,33)/t13-,14-,15-,16-,17-,20-,21-/m0/s1 |
InChI Key |
JACKGHLCYKTENN-GPYRIXEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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